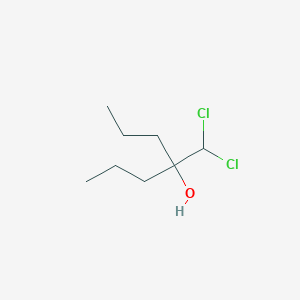
4-(Dichloromethyl)heptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)heptan-4-ol is an organic compound with the molecular formula C8H16Cl2O It is a type of alcohol where the hydroxyl group (-OH) is attached to the fourth carbon of a heptane chain, which also bears a dichloromethyl group (-CCl2H)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)heptan-4-ol can be achieved through several methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the dichloromethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process might include the initial formation of heptan-4-ol followed by selective chlorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(dichloromethyl)heptan-4-one.
Reduction: Formation of 4-(methyl)heptan-4-ol.
Substitution: Formation of compounds like 4-(aminomethyl)heptan-4-ol.
Scientific Research Applications
4-(Dichloromethyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)heptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichloromethyl group can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)heptan-4-ol: Similar structure but with one chlorine atom.
Heptan-4-ol: Lacks the dichloromethyl group.
4-(Bromomethyl)heptan-4-ol: Contains a bromomethyl group instead of dichloromethyl.
Uniqueness
4-(Dichloromethyl)heptan-4-ol is unique due to the presence of two chlorine atoms on the same carbon, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen or different halogens.
Properties
CAS No. |
60427-70-5 |
|---|---|
Molecular Formula |
C8H16Cl2O |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
4-(dichloromethyl)heptan-4-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-8(11,6-4-2)7(9)10/h7,11H,3-6H2,1-2H3 |
InChI Key |
VTIWNDZGVFPEEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
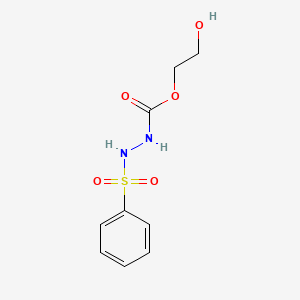
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
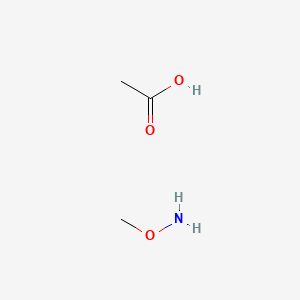
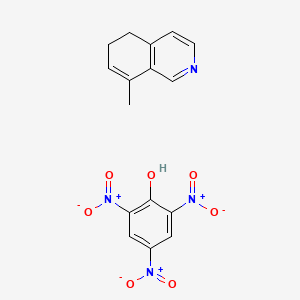
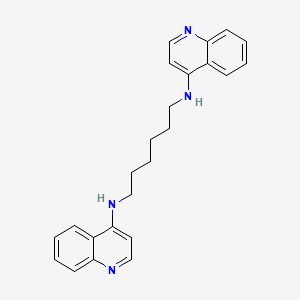
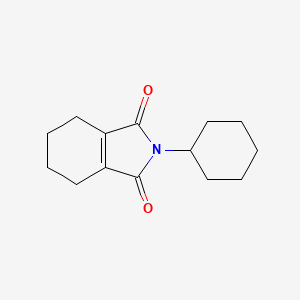
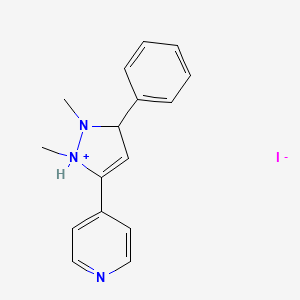
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
